molecular formula C8H7F4NO2S B2864096 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 2149597-25-9

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2864096
CAS No.: 2149597-25-9
M. Wt: 257.2
InChI Key: BZDVOYRUCNFWOT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7F4NO2S and a molecular weight of 257.21 g/mol . This compound is characterized by the presence of fluorine atoms, a methyl group, and a trifluoromethyl group attached to a benzenesulfonamide core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . The reaction is performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired benzenesulfonamide derivatives in moderate yields (50%-62%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar nucleophilic substitution reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sulfonyl chlorides and nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are not extensively detailed in the literature.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution reactions with amines can yield various sulfonamide derivatives.

Scientific Research Applications

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is used in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a trifluoromethyl group enhances its stability and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDVOYRUCNFWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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